Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Overview
Description
“Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate” is a chemical compound with the molecular formula C9H17NO3. It is used for proteomics research applications .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 187.24 g/mol. Other physical and chemical properties such as boiling point, melting point, solubility, etc., were not found in the search results.Scientific Research Applications
Synthesis and Biocatalysis
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a compound of interest in various synthetic and biocatalytic applications. It plays a crucial role as a starting material or intermediate in the synthesis of complex molecules. For instance, an efficient stereoselective synthesis method was developed for methyl (S)-3-amino-3-(3-pyridyl)propanoate, showcasing its relevance in the production of antagonists like RWJ-53308, an orally active platelet fibrinogen receptor antagonist (Zhong et al., 1999). Similarly, asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important intermediate of S-dapoxetine, utilized derivatives of this compound, highlighting its significance in chiral catalysis and pharmaceutical intermediates production (Li et al., 2013).
Organometallic Chemistry
The compound is also pivotal in organometallic chemistry, where it aids in the creation of novel structures with potential medicinal applications. An example includes the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, underscoring the compound's utility in developing isosteric substitutes for organic drug candidates (Patra et al., 2012).
Environmental Chemistry
In environmental chemistry, derivatives of this compound have been investigated for their role in carbon dioxide capture and sequestration. Research into the absorption of CO2 into aqueous solutions containing amino acid ionic liquids and derivatives of this compound shows promising results for enhancing CO2 solubility, demonstrating its potential in addressing climate change challenges (Zhou et al., 2012).
Biofuels Production
Furthermore, the compound's derivatives have been explored in the biofuels sector, particularly in engineered microorganisms for the synthesis of pentanol isomers, which are valuable as potential biofuels. This underscores the broader applicability of this compound in sustainable energy research (Cann & Liao, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 3-(oxolan-2-ylmethylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQVSTFBBJAHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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